Tetramethylbiphosphine disulfide
Description
Contextualizing Organophosphorus Compounds and Disulfide Linkages
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a vast and diverse class of molecules with wide-ranging applications, from agriculture to medicine. taylorandfrancis.com Within this broad family, compounds featuring phosphorus-sulfur bonds, and more specifically disulfide linkages (S-S), represent a unique subclass with distinct reactivity and utility. The disulfide bond itself is a key functional group in various chemical and biological systems, known for its ability to undergo reversible cleavage and formation, a property that is fundamental to processes like protein folding.
The interaction between phosphorus and disulfide moieties is of particular interest. For instance, the cleavage of disulfide bonds by phosphines is a well-established reaction in organic chemistry. This reactivity underscores the intricate relationship between these two functional groups and provides a basis for understanding the behavior of compounds like tetramethylbiphosphine disulfide, which incorporates both phosphorus and a disulfide-like P(S)-P(S) core structure.
Historical Development and Initial Syntheses of this compound
The preparation of this compound has been documented in the chemical literature for decades, with one of the notable early syntheses being its preparation from the reaction of methylmagnesium halides with thiophosphoryl chloride. orgsyn.org Another established method involves the reaction of tetramethyldiphosphine (B13748785) with hydrogen sulfide (B99878) in a suitable solvent under an inert atmosphere to yield the disulfide with high purity.
A well-documented laboratory-scale synthesis involves the reaction of methylmagnesium bromide with thiophosphoryl chloride in anhydrous ether. orgsyn.org The reaction mixture, after processing, yields white crystalline this compound. orgsyn.org The purity of the final product is noted to be dependent on the purity of the thiophosphoryl chloride used. orgsyn.org
Significance of this compound as a Precursor and Ligand in Modern Chemical Synthesis
The significance of this compound in chemical synthesis is twofold: its role as a precursor to other valuable organophosphorus compounds and its function as a ligand in coordination chemistry.
As a Versatile Precursor
This compound is a highly versatile intermediate for the synthesis of various dimethylated phosphorus compounds. orgsyn.org Its utility lies in the fact that it allows for the introduction of two methyl groups onto a phosphorus center, often with higher selectivity compared to other methods that might yield a mixture of mono-, di-, and trimethylated products. orgsyn.org It has been successfully converted in high yields to a range of important reagents and building blocks, including:
Dimethylphosphinic acid orgsyn.org
Dimethylphosphinyl chloride orgsyn.org
Dimethylchlorophosphine orgsyn.org
Dimethylthiophosphinic bromide orgsyn.org
Furthermore, the addition of this compound to ethylene, followed by desulfurization, yields tetramethylethylenediphosphine, a potent chelating agent. orgsyn.org This transformation highlights the compound's utility in constructing more complex ligand frameworks. Other tetraalkylbiphosphine disulfides can be similarly converted to tetraalkylbiphosphines, dialkylthiophosphoryl bromides, and dialkylphosphinic anhydrides. orgsyn.org
As a Ligand in Coordination Chemistry
The sulfur atoms in this compound possess lone pairs of electrons that can coordinate to transition metals, making it an effective ligand. It can act as a bridging ligand, using the sulfur atoms to connect two or more metal centers. An example of its role as a ligand is in the formation of copper(I) complexes. Research has shown the synthesis and characterization of new copper(I) complexes of this compound. Spectroscopic evidence suggests that these complexes can form polymeric structures where both the halogen atoms and the ligand molecules act as bridges.
The coordination chemistry of related diphosphine disulfide ligands has also been explored. For instance, mixed-ligand copper(I) complexes incorporating diphosphine-disulfide ligands have been synthesized and studied for their photoluminescent properties.
Overview of Current Research Trajectories and Open Questions
The established utility of this compound as a precursor and ligand continues to provide a foundation for new research directions. While specific future applications are still under exploration, several trajectories and open questions can be identified based on its chemical nature and the broader context of organophosphorus chemistry.
One area of potential interest is the exploration of its coordination chemistry with a wider range of transition metals beyond copper. The synthesis and characterization of new metal complexes could lead to the discovery of novel catalytic properties or materials with interesting electronic or photophysical characteristics. The robust P(S)-P(S) backbone may impart unique stability or reactivity to such complexes.
Given its role as a precursor to chelating diphosphine ligands, further research could focus on developing new synthetic methodologies that utilize this compound to create a broader library of tailored ligands for applications in homogeneous catalysis. The precise control over the introduction of dimethylphosphino groups remains a valuable synthetic feature.
An open question revolves around the reactivity of the P-P bond in this compound under various conditions. While its conversion to other organophosphorus compounds is known, a deeper mechanistic understanding of these transformations could unlock new synthetic pathways. Furthermore, exploring its potential applications in materials science, for example, as a component in polymers or as a surface modifier for nanoparticles, remains a largely untapped area of investigation. The presence of both phosphorus and sulfur offers intriguing possibilities for creating materials with unique properties.
Finally, the development of more sustainable and efficient synthetic routes to this compound itself could be a focus of future research, aiming to improve upon existing methods in terms of atom economy and reduced environmental impact.
Structure
3D Structure
Properties
IUPAC Name |
dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQQMXQPAHRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)P(=S)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190216 | |
| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
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Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-97-9 | |
| Record name | Tetramethylbiphosphine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
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| Record name | Tetramethylbiphosphine disulfide | |
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| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
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Synthetic Methodologies for Tetramethylbiphosphine Disulfide and Its Derivatives
Established Synthetic Pathways for Symmetrical Diphosphine Disulfides
The creation of symmetrical diphosphine disulfides, such as tetramethylbiphosphine disulfide, is most commonly achieved through the reaction of Grignard reagents with thiophosphoryl halides. This approach offers a direct and generally high-yielding route to the desired product.
Grignard Reagent-Mediated Alkylation of Thiophosphoryl Halides
A widely utilized and effective method for synthesizing this compound involves the reaction of a methylmagnesium halide with thiophosphoryl chloride. orgsyn.org This reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent provides the methyl groups that displace the chlorine atoms on the thiophosphoryl chloride.
The reaction is typically carried out by adding a solution of thiophosphoryl chloride in an ether solvent to a cooled solution of a methylmagnesium halide, such as methylmagnesium bromide or methylmagnesium chloride. orgsyn.orgwikipedia.org The Grignard reagent, being a potent nucleophile, attacks the electrophilic phosphorus atom of the thiophosphoryl chloride. libretexts.orgvaia.com The initial substitution of one chlorine atom is followed by subsequent substitutions, ultimately leading to the formation of the tetramethylated product. The presence of the sulfur atom is crucial as it stabilizes the final disulfide structure.
A typical procedure involves charging a reaction flask with a solution of methylmagnesium bromide in anhydrous ether and cooling it to 0–5°C. orgsyn.org A solution of thiophosphoryl chloride in ether is then added dropwise over several hours. orgsyn.org The slow addition helps to control the exothermic nature of the reaction. chem-station.com The reaction mixture forms a thick white precipitate as the product is formed. orgsyn.org
Interactive Data Table: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Grignard Reagent | Methylmagnesium Bromide (3M solution) |
| Substrate | Thiophosphoryl Chloride |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0–5 °C |
| Molar Ratio (Grignard:Substrate) | 3:1 |
| Yield | 67–74% |
Several factors can be adjusted to optimize the yield and purity of this compound. The purity of the thiophosphoryl chloride is important; using redistilled thiophosphoryl chloride can lead to a cleaner product. orgsyn.org The choice of Grignard reagent, either methylmagnesium bromide or iodide, can be used. orgsyn.org While both are effective, methylmagnesium bromide is a common choice. orgsyn.org
Maintaining a low reaction temperature is critical to minimize side reactions. harvard.edu After the addition is complete, the reaction mixture is typically poured onto ice to quench any unreacted Grignard reagent and to facilitate the workup. orgsyn.org Subsequent acidification with a dilute acid, such as sulfuric acid, helps to dissolve magnesium salts and allows for the isolation of the crude product by filtration. orgsyn.org Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound. orgsyn.org
Oxidative Coupling Approaches for Diphosphine Disulfide Formation
An alternative strategy for the formation of the P-P bond in diphosphine disulfides involves the oxidative coupling of secondary phosphine (B1218219) sulfides. This method is analogous to the well-established oxidation of thiols to form disulfides.
The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, with a wide array of oxidizing agents being effective. researchgate.net Common reagents include hydrogen peroxide with an iodide catalyst, dimethyl sulfoxide (B87167) (DMSO), and potassium ferricyanide (B76249) (K₃Fe(CN)₆). These methods generally proceed via a radical or a nucleophilic displacement mechanism on an activated sulfur species.
Similarly, secondary phosphine sulfides can undergo oxidative coupling to form diphosphine disulfides. This transformation can be achieved using various oxidizing systems. For instance, systems like CCl₄/Et₃N have been shown to be effective for the oxidative cross-coupling of secondary phosphine chalcogenides. rsc.orgresearchgate.net While the direct oxidative self-coupling of dimethylphosphine (B1204785) sulfide (B99878) to form this compound is less commonly reported as a primary synthetic route compared to the Grignard method, the underlying principle of forming a P-P bond through oxidation is a valid synthetic strategy.
Synthesis of Analogues and Functionalized this compound Systems
The synthetic methodologies used for this compound can be extended to produce a variety of analogues and functionalized derivatives. By employing different Grignard reagents, a range of tetraalkylbiphosphine disulfides can be prepared. orgsyn.org
Furthermore, the reactivity of the P-P bond in this compound allows for its use as a precursor to other functionalized organophosphorus compounds. For example, it can be converted to dimethylphosphinic acid, dimethylphosphinyl chloride, and dimethylchlorophosphine. orgsyn.org This versatility makes this compound a valuable building block in the synthesis of more complex phosphorus-containing molecules, including ligands for catalysis and materials science. nih.govnih.gov The development of oxidative coupling strategies also opens avenues for creating unsymmetrical diphosphine disulfides by coupling two different secondary phosphine sulfides. organic-chemistry.org
Preparation of Other Tetraalkylbiphosphine Disulfides
The synthesis of symmetrical tetraalkylbiphosphine disulfides can be achieved through several oxidative coupling methods. A common approach involves the oxidation of the corresponding secondary phosphine sulfides.
Another general method for the synthesis of symmetrical disulfides involves the use of sodium sulfinates as starting materials. beilstein-journals.orgbeilstein-journals.org A novel method catalyzed by tetrabutylammonium (B224687) iodide (TBAI) in the presence of H2SO4 allows for the formation of symmetrical disulfides from sodium alkylsulfinates in high yields without the need for additional redox reagents. beilstein-journals.orgbeilstein-journals.org
A well-established route to a class of related compounds, the tetraalkyl thiuram disulfides, involves the reaction of dialkylamines with carbon disulfide in the presence of an oxidizing agent. doaj.org This method can be optimized using various oxidants in a recyclable solvent mixture of isopropyl alcohol and water. doaj.org
Table 1: Oxidizing Agents for Tetraalkyl Thiuram Disulfide Synthesis
| Oxidizing Agent |
| Hydrogen peroxide |
| Potassium peroxodisulfate |
| Sodium hypochlorite |
This table is based on research into the optimized laboratory synthesis of tetraalkyl thiuram disulfides. doaj.org
Strategies for Unsymmetrical Diphosphine Disulfide Synthesis
The synthesis of unsymmetrical disulfides presents a challenge due to the propensity for the formation of symmetrical homodimers. rsc.org To address this, several strategies have been developed.
Key approaches to unsymmetrical disulfide synthesis include:
Oxidative Dehydrogenative Coupling: This method utilizes two different thiols with distinct steric properties to control the coupling reaction. rsc.org
Masked Strategy of a Coupling Reaction: This involves techniques like copper-catalyzed Suzuki and Hiyama-type cross-coupling reactions. rsc.org
Umpolung Strategy: A sulfur-mediated umpolung strategy has been developed using N-thiosuccinimides and (EtO)2P(O)SH. rsc.orgrsc.orgnih.gov This method proceeds under catalyst- and additive-free conditions in ethanol. rsc.orgrsc.orgnih.gov
Nickel-Catalyzed Reductive Coupling: Unactivated alkyl bromides can be cross-coupled with symmetrical tetrasulfides using a nickel catalyst to form unsymmetrical disulfides. nih.gov This reductive strategy avoids the use of organometallic reagents and is compatible with various functional groups. nih.gov
Use of Activating Agents: An organophosphorus sulfenyl bromide can serve as an activating agent to facilitate the synthesis of unsymmetrical disulfides under mild conditions. organic-chemistry.org Another approach involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol. organic-chemistry.org
Table 2: Selected Strategies for Unsymmetrical Disulfide Synthesis
| Strategy | Key Reagents/Catalysts | Description |
| Umpolung | N-thiosuccinimides, (EtO)2P(O)SH | Employs a sulfur-mediated polarity inversion strategy. rsc.orgrsc.orgnih.gov |
| Nickel-Catalyzed Reductive Coupling | Nickel catalyst, symmetrical tetrasulfides, alkyl bromides | A cross-electrophile coupling reaction. nih.gov |
| Activating Agent | Organophosphorus sulfenyl bromide | Mild conditions for the formation of unsymmetrical disulfides. organic-chemistry.org |
| Activating Agent | 1-chlorobenzotriazole | Forms a reactive intermediate for subsequent coupling with another thiol. organic-chemistry.org |
Derivatization from this compound Precursors
This compound can serve as a precursor for the synthesis of other organophosphorus compounds through derivatization reactions. The reactivity of this molecule is centered around the P-P and P=S bonds.
The disulfide bond can be susceptible to cleavage by nucleophiles and electrophiles. The phosphorus centers can also be targets for chemical modification.
Potential derivatization reactions include:
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can react with related acid chlorides and esters, typically leading to the addition of two alkyl groups. youtube.comyoutube.com Gilman reagents (lithium dialkylcuprates) are less reactive and can allow for a single alkyl group addition to form a ketone from an acid chloride. youtube.comyoutube.com While not specifically detailed for this compound, similar reactivity with organometallic reagents at the phosphorus center could be anticipated, potentially leading to P-C bond formation.
Reaction with Electrophiles: The sulfur atoms in the P=S bonds are nucleophilic and can react with electrophiles. nih.gov According to the Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles will preferentially react with soft nucleophiles like the thiolate sulfur. nih.gov
Oxidative Chlorination: Disulfides can be converted to the corresponding sulfonyl chlorides. organic-chemistry.org A method using hydrogen peroxide and zirconium tetrachloride provides an efficient route for this transformation under mild conditions. organic-chemistry.org This suggests that this compound could potentially be converted to dimethylphosphinothioic chloride.
Silylation: Derivatization with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique to increase the volatility of compounds for gas chromatography analysis. research-solution.comresearchgate.net This involves the reaction with active hydrogens, but can also occur at other functional groups. research-solution.comresearchgate.net
Mechanistic Investigations of Chemical Reactions Involving Tetramethylbiphosphine Disulfide
Reductive Transformations and Phosphine (B1218219) Formation
The reduction of tetramethylbiphosphine disulfide is a key method for accessing other valuable phosphorus-containing molecules. These transformations typically involve the cleavage of the sulfur atoms from the phosphorus backbone.
A significant reductive transformation of this compound is its desulfurization to produce tetramethyldiphosphine (B13748785). While specific reagents for the tetramethyl derivative are not extensively detailed in the provided literature, the conversion of other tetraalkylbiphosphine disulfides to tetraalkylbiphosphines is a known process. orgsyn.org Such desulfurization reactions are fundamental in organophosphorus chemistry, often employing reducing agents capable of cleaving the phosphorus-sulfur bond. This process is analogous to the reduction of other disulfides, which can be achieved through various reagents, including phosphines or metal-based reductants. nih.govlibretexts.org The resulting tetramethyldiphosphine is a bidentate phosphine ligand, valuable in coordination chemistry and catalysis.
This compound is a versatile precursor for the synthesis of compounds featuring two methyl groups attached to a phosphorus atom. orgsyn.org It can be converted in high yields to dimethylphosphinic acid and its derivatives, such as dimethylphosphinyl chloride, dimethylchlorophosphine, and dimethylthiophosphinic bromide. orgsyn.org These transformations highlight the utility of the parent disulfide in accessing a variety of oxidized and functionalized dimethylphosphine (B1204785) moieties.
The table below summarizes the conversion of this compound into several key derivatives.
| Starting Material | Product | Transformation |
| This compound | Dimethylphosphinic acid | Oxidation/Hydrolysis |
| This compound | Dimethylphosphinyl chloride | Chlorination |
| This compound | Dimethylchlorophosphine | Reductive Chlorination |
| This compound | Dimethylthiophosphinic bromide | Bromination |
| This table is based on synthetic conversions mentioned in the literature. orgsyn.org |
Coordination Mechanisms with Transition Metals
The sulfur atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes with transition metals.
When this compound coordinates to a transition metal, the sulfur atoms typically act as the electron donors. This interaction involves the formation of a coordinate covalent bond between the sulfur lone pair and a vacant orbital on the metal center. mdpi.comnih.gov The resulting metal-ligand bond can have significant covalent character, which is a common feature in transition metal complexes. Diphosphine disulfides can coordinate to metal centers, such as gold(I), in a tetrahedral geometry involving two sulfur atoms. In such complexes, the ligand can act as a chelate, forming a ring with the metal atom.
Radical Reactions and Photochemical Activation
Diphosphine disulfides and their analogues are known to participate in radical reactions, often initiated by light or radical initiators. researchgate.net These reactions typically involve the homolytic cleavage of the phosphorus-phosphorus or sulfur-sulfur bond. researchgate.netresearchgate.net Upon photoirradiation, diphosphines and their analogues can undergo P-P single bond homolysis to generate phosphorus-centered radicals. researchgate.net
In the case of this compound, radical initiator fragments can attack the disulfide bond. This attack can lead to the formation of a thiyl radical and a capped sulfur atom. researchgate.net The generated thiyl radical can then participate in further reactions. researchgate.net The photochemical activation of related compounds, such as tetraphenyldiphosphine disulfide, has been shown to trigger reactions like bisthiophosphinylation of alkenes and alkynes through a reductive rearrangement. While direct studies on the photochemical activation of this compound are not detailed, the behavior of analogous compounds suggests its potential for similar reactivity. nih.gov This reactivity underscores the importance of diphosphine disulfides in radical chemistry. researchgate.net
Generation of Thiyl Radicals from Diphosphine Disulfides under Irradiation
The generation of thiyl radicals (RS•) from disulfide-containing compounds through irradiation with light is a well-established photochemical process. nih.govresearchgate.net This process is of significant interest due to the versatile reactivity of the resulting thiyl radicals in various chemical transformations. mdpi.com While direct experimental studies on the photolytic generation of thiyl radicals specifically from this compound are not extensively documented in readily available literature, the fundamental principles of disulfide photolysis provide a strong basis for understanding this reaction.
Photochemically, thiyl radicals can be formed by the direct homolytic cleavage of the disulfide bond (S-S bond) upon absorption of light energy. nih.gov This process, known as photolysis, typically requires ultraviolet (UV) light for simple alkyl disulfides. The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy of the S-S bond.
In a related context, studies on various organic disulfides have demonstrated efficient thiyl radical generation under irradiation. For instance, the photolysis of di-tert-butyl disulfide in the presence of a diene has been shown to produce thiyl radicals that initiate subsequent cyclization reactions. mdpi.com Similarly, disulfide-bridged peptides have been utilized as sources of thiyl radicals upon photolysis, where two equivalents of the thiyl radical are generated per molecule of the starting disulfide. mdpi.com
Furthermore, research on tetraphenyldiphosphine disulfide, a structural analog of this compound, has shown that it undergoes a reductive rearrangement when exposed to light, which initiates the bisthiophosphinylation of alkenes and alkynes. researchgate.net This transformation proceeds through radical intermediates, highlighting the susceptibility of the diphosphine disulfide core to photo-induced reactions that lead to the formation of reactive species. The initiation of these reactions is attributed to the cleavage of the P-P or P-S bonds under irradiation, leading to the formation of phosphorus-centered radicals which can then participate in further reactions.
The general mechanism for the generation of thiyl-like radicals from a diphosphine disulfide such as this compound under irradiation can be depicted as follows, drawing an analogy from the photolysis of organic disulfides:
(CH₃)₂P(S)-P(S)(CH₃)₂ + hν → 2 (CH₃)₂P(S)•
In this proposed mechanism, the absorption of a photon (hν) leads to the homolytic cleavage of the P-P bond, generating two dimethylphosphinothioyl radicals. These radicals can then engage in a variety of subsequent chemical reactions.
Diphosphine Disulfide-Catalyzed Oxidations and Cycloadditions
While this compound itself is not widely documented as a direct catalyst for oxidation and cycloaddition reactions, its role as a precursor to reactive species in catalytic cycles is an area of interest. The chemistry of diphosphine disulfides often involves their transformation into more catalytically active species, for example, through reactions with transition metals.
Research has shown that tetraalkyldiphosphine disulfides can participate in rhodium-catalyzed reactions. For example, the rhodium-catalyzed addition of diphosphine disulfides to aldehydes and ketones has been reported. acs.org In these reactions, the diphosphine disulfide serves as a source of the phosphinothioyl group, which is transferred to the substrate. Similarly, the rhodium-catalyzed thiophosphinoylation of 1,2-dienes with diphosphine disulfides has been demonstrated. acs.org
The general principle of disulfide-catalyzed photoreactions can also provide insight. Organic disulfides can be cleaved into thiyl radicals under irradiation, and these radicals can catalyze a variety of reactions, including oxidations and cycloadditions. sapub.org For instance, disulfide-catalyzed aerobic oxidation of 1,3-dicarbonyl compounds and the oxidative cleavage of olefins have been reported. sapub.org In these processes, the thiyl radical, generated in situ from the disulfide, is the key catalytic species.
Although direct catalytic applications of this compound in oxidations and cycloadditions are not prominent in the literature, its ability to generate phosphorus- and sulfur-centered radicals suggests its potential as a pre-catalyst in such transformations, particularly under photochemical conditions.
Mechanistic Elucidation of Disulfide Bond Cleavage
Nucleophilic Substitution Mechanisms at Sulfur and Alpha-Carbon Centers
The cleavage of the disulfide bond in compounds like this compound can be achieved through nucleophilic attack. The mechanism of this cleavage is a subject of detailed study, particularly concerning the site of nucleophilic attack, which can be either the sulfur atom or the alpha-carbon atom.
Mechanistic studies on the cleavage of the S-S bond by phosphorus nucleophiles, such as trimethylphosphine (B1194731) (TMP), provide a strong model for understanding the reverse of the formation of this compound. nih.govnih.gov The reaction of a phosphine with a disulfide is generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net In this process, the phosphorus atom of the nucleophile attacks one of the sulfur atoms of the disulfide bond.
Theoretical studies using Density Functional Theory (B3LYP) on the reaction of trimethylphosphine with dimethyl disulfide have elucidated the energetics of this SN2 displacement. nih.gov The reaction is highly endothermic in the gas phase, and the resulting phosphonium (B103445) cation and thiolate anion require stabilization, for instance, by polar solvents. nih.govnih.gov The transition state for this reaction has been characterized, and the reaction barriers are found to be around 11 kcal/mol in solution. nih.gov A two-step process has also been suggested, involving the initial formation of a thioalkoxyphosphonium cation intermediate. nih.gov
The general scheme for the nucleophilic attack of a phosphine on a disulfide bond is as follows:
R₃P + R'-S-S-R' → [R₃P-S-R']⁺ + R'-S⁻
In the context of this compound, a nucleophile could attack one of the sulfur atoms, leading to the cleavage of the P-S or S-S bond (if the structure is considered as a P-S-S-P linkage, though the P-P bond is more likely). However, the more relevant reaction is the cleavage of the P-P bond by a nucleophile.
Nucleophilic attack at the alpha-carbon (the carbon atom of the methyl group) is also a theoretical possibility, though generally less favored for this type of compound compared to attack at the electrophilic phosphorus or sulfur centers. The reactivity at the alpha-carbon would be more relevant if a strong base were to deprotonate the methyl group, forming a carbanion, which is not a typical disulfide cleavage mechanism. The steric hindrance around the phosphorus and sulfur atoms also plays a significant role in determining the feasibility and rate of nucleophilic attack. sapub.org
Force-Dependent Disulfide Bond Rupture Pathways
The rupture of disulfide bonds under the influence of mechanical force is a phenomenon of significant interest, particularly in the context of protein mechanics and polymer science. Single-molecule force spectroscopy techniques have been instrumental in elucidating the force-dependent kinetics of disulfide bond cleavage.
Studies on engineered proteins containing disulfide bonds have demonstrated that the rate of disulfide bond reduction via thiol/disulfide exchange is exponentially dependent on the applied stretching force. orgsyn.org When a constant force is applied to a disulfide bond, the rate of its reduction by a reducing agent like dithiothreitol (B142953) (DTT) increases significantly. orgsyn.org This observation indicates that mechanical force can directly influence the kinetics of a chemical reaction.
The underlying mechanism for this force-dependence is the lengthening of the disulfide bond at the transition state of the reduction reaction. acs.orgorgsyn.org According to a Bell-like model, the applied force lowers the activation energy barrier for the reaction, thereby accelerating its rate. It has been predicted that the disulfide bond lengthens by approximately 0.34 Å at the transition state of the thiol/disulfide exchange reaction. acs.orgorgsyn.org
The influence of a disulfide bond on the mechanical stability of a protein is context-dependent. chemicalbook.com In some cases, the presence of a disulfide bond can significantly increase the mechanical stability of a protein by acting as a "mechanical locker," while in other contexts, it may have a less pronounced or even a destabilizing effect. chemicalbook.com This context-dependency arises from the specific location of the disulfide bond within the protein structure and how it affects the unfolding pathway under an applied force.
While these studies have been conducted on disulfide bonds within large protein molecules, the fundamental principles of force-dependent bond rupture are expected to apply to smaller molecules containing disulfide linkages, such as this compound. However, specific experimental data on the force-dependent rupture of this compound is not currently available. The mechanical properties of such small molecules are less commonly studied than those of biopolymers.
Below is an interactive table summarizing the key findings from force-spectroscopy studies on disulfide bonds:
| Finding | Experimental Technique | Model System | Reference |
| Exponential dependence of reduction rate on applied force | Single-molecule force-clamp spectroscopy | Engineered protein with disulfide bond | orgsyn.org |
| Disulfide bond lengthens at the transition state | Theoretical modeling and experimental data | Engineered protein with disulfide bond | acs.orgorgsyn.org |
| Context-dependent effect of disulfide bonds on mechanical stability | Single-molecule force spectroscopy | Pilus protein FimG and human cardiac titin I91 | chemicalbook.com |
Coordination Chemistry and Ligand Properties of Tetramethylbiphosphine Disulfide
Coordination Chemistry and Ligand Properties of Tetramethylbiphosphine disulfide
Donor Atom Characteristics and Ligand Classification
This compound, with the chemical formula (CH₃)₂P(S)-P(S)(CH₃)₂, possesses two sulfur atoms that act as the primary donor sites for coordination with metal ions. Each sulfur atom has lone pairs of electrons available for donation, classifying the molecule as a Lewis base. The presence of two such donor atoms allows it to function as a bidentate ligand, meaning it can bind to a metal center at two points simultaneously. purdue.edulibretexts.org
This bidentate coordination leads to the formation of a stable, ring-like structure known as a chelate. purdue.edu The phenomenon, termed the "chelate effect," describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with comparable monodentate ligands. csbsju.edulibretexts.orgyoutube.com The formation of this chelate ring is entropically favorable, contributing to the thermodynamic stability of the resulting metal complex. csbsju.eduyoutube.com In addition to chelating a single metal center, this compound can also act as a bridging ligand, connecting two different metal centers. researchgate.net
Comparison with Other Diphosphine and Disulfide Ligands
This compound belongs to the broader class of diphosphine ligands but exhibits distinct characteristics. Unlike common diphosphine ligands such as bis(diphenylphosphino)methane (B1329430) (dppm) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), where coordination occurs through phosphorus atoms, this compound coordinates via its sulfur atoms. This difference in the donor atom from phosphorus to sulfur alters the electronic and steric properties of the ligand. Sulfur is generally a softer donor atom than phosphorus, which influences its bonding preference for different metal ions according to Hard-Soft Acid-Base (HSAB) theory.
When compared to organic disulfide ligands (R-S-S-R), this compound is structurally different. It features two thiophosphoryl (P=S) groups linked by a phosphorus-phosphorus bond, rather than a direct sulfur-sulfur bond. This P-P linkage provides a rigid backbone. Organic disulfides can undergo redox reactions involving the cleavage of the S-S bond, a process important in many biochemical systems. nih.gov In contrast, the P-P bond in this compound is the core of the ligand's structure and is not typically involved in redox-active cleavage upon coordination.
Synthesis and Structural Characterization of Metal Complexes
Heteroleptic Copper(I) Complexes with Diphosphine-Disulfide Ligands
Heteroleptic complexes, which contain more than one type of ligand, are a significant area of research, particularly for copper(I) due to their diverse photophysical and catalytic properties. rsc.orgrsc.orgnih.gov While extensive research exists on heteroleptic copper(I) complexes with various diimine and diphosphine ligands, specific studies on heteroleptic systems involving this compound are less common.
However, detailed studies on the reaction of this compound (L) with copper(I) halides have been conducted. researchgate.net These reactions have been shown to yield two distinct types of complexes depending on the reaction conditions, such as temperature and the water content of the solvent. researchgate.net The products were characterized using elemental analysis, infrared (IR) and Raman spectroscopy, and X-ray diffraction (XRD). researchgate.net
The two main stoichiometries identified are:
(CuX·L)₂ (where X = Cl or Br) : A dimeric complex.
[(CuX)₂·L]ₙ (where X = Cl or Br) : A polymeric structure where the ligand and halogen atoms act as bridges. researchgate.net
Spectroscopic evidence suggests that in the polymeric form, the complex adopts a step-like structure with bridging ligand molecules and halogen atoms. researchgate.net
Table 1: Characterized Copper(I) Complexes with this compound The following is an interactive data table based on findings from cited research. researchgate.net
| Complex Formula | Proposed Structure | Ligand Role |
| (CuCl·L)₂ | Dimer | Chelating/Bridging |
| (CuBr·L)₂ | Dimer | Chelating/Bridging |
| [(CuCl)₂·L]ₙ | Polymer | Bridging |
| [(CuBr)₂·L]ₙ | Polymer | Bridging |
General Principles of this compound Coordination to Transition Metals
The coordination of this compound to transition metals is primarily governed by the interaction of its soft sulfur donor atoms with a metal center. The ligand can adopt different coordination modes, the most common being:
Chelating Bidentate : Both sulfur atoms bind to the same metal ion, forming a chelate ring.
Bridging Bidentate : The two sulfur atoms bind to two different metal ions, linking them to form dimeric, oligomeric, or polymeric structures. researchgate.net
The formation of these different structural motifs depends on several factors, including the identity of the transition metal, its preferred coordination geometry, the stoichiometry of the reaction, and the presence of other ligands in the coordination sphere. researchgate.netmdpi.com The rigid P-P backbone of the ligand imposes significant steric constraints, influencing the resulting architecture of the metal complex.
Influence of Ligand Structure on Complex Properties
The structure of a ligand is a critical determinant of the properties of the resulting metal complex. For bidentate ligands like this compound, the "bite angle" — the S-M-S angle in a chelated complex — is a key parameter. libretexts.orglibretexts.org The short and rigid P-P bond in this compound creates a constrained bite angle. This structural feature significantly influences the geometry and stability of the coordination environment around the metal ion.
Studies on analogous diphosphine ligands show that the length and flexibility of the spacer between the donor atoms have a profound effect on the complex's final structure and properties. nih.govrsc.org For instance, ligands with short backbones often favor the formation of bridged, multinuclear complexes because forming a small, strained chelate ring with a single metal is energetically less favorable. nih.gov This is consistent with the observed formation of dimeric and polymeric copper(I) complexes with this compound. researchgate.net
These structural constraints imposed by the ligand directly impact the electronic environment of the metal center, which in turn can affect the complex's reactivity, stability, and photophysical properties. rsc.org The specific geometry enforced by this compound can lead to unique chemical behaviors not observed with more flexible diphosphine or disulfide ligands.
Effects on Luminescent Properties in Mixed-Ligand Systems
The incorporation of this compound and similar diphosphine-disulfide ligands into mixed-ligand metal complexes has been shown to be a viable strategy for developing novel luminescent materials. These complexes, particularly with coinage metals like copper(I), are of interest as potential alternatives to more expensive noble metal-based luminophores. nih.gov
Research into heteroleptic copper(I) complexes has demonstrated that the combination of a diphosphine-disulfide ligand with other phosphine (B1218219) ligands can yield highly emissive materials. nih.gov The photofunctions of these mixed-ligand Cu(I) complexes are remarkable and are influenced by the specific nature of the ancillary ligands. nih.gov A systematic investigation into a series of these complexes revealed that the luminescent performance is directly related to the structure of the co-ligands. Specifically, the use of diphosphine ligands with extensive π-conjugated systems between the phosphorus atoms leads to enhanced light-emission. nih.gov
For example, a Cu(I) complex incorporating a diphosphine-disulfide and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) as the diphosphine co-ligand exhibited a notable emission quantum yield (Φem) of 0.13 and a long emission lifetime (τem) of 118 µs. nih.gov This highlights the cooperative effect between the diphosphine-disulfide and the ancillary ligand in dictating the photophysical properties of the resulting complex. The electronic properties and steric hindrance of the ligands play a crucial role in determining the nature of the excited states and, consequently, the emission characteristics such as wavelength and quantum yield. mdpi.com
The structural arrangement of the metal centers, as dictated by the supporting ligands, is also a key factor. In tetranuclear gold(I) complexes supported by tetraphosphine ligands, the alignment of the four Au(I) centers—whether bent, linear, or zigzag—predominantly determines the HOMO-LUMO gap and thus the emission energy. nih.gov These complexes can be strongly luminescent, with quantum yields reaching up to 0.85 in the solid state and 0.97 in acetonitrile (B52724) solutions. nih.gov
Table 1: Photophysical Properties of a Mixed-Ligand Cu(I) Complex
| Complex Composition | Emission Quantum Yield (Φem) | Emission Lifetime (τem) | Reference |
|---|---|---|---|
| Cu(I) with diphosphine-disulfide and (R)-BINAP | 0.13 | 118 µs | nih.gov |
Modulation of Redox Behavior in Metal Complexes
The disulfide bond is a redox-active moiety that can undergo a reversible two-electron reduction process. nih.gov The incorporation of a disulfide-containing ligand like this compound into a metal complex can, therefore, impart tunable electrochemical properties to the complex. The redox potential of the disulfide bond itself can be modulated by the electronic nature of its neighboring groups. nih.gov
Cyclic voltammetry is a key technique for investigating the redox behavior of such metal complexes. sathyabama.ac.inthepharmajournal.com Studies on various metal complexes have shown that both the metal center and the ligands can be electrochemically active. thepharmajournal.comanalis.com.my For instance, the electrochemical properties of palladium and platinum phosphine complexes are influenced by the ligand field strength, with the reduction potentials of a homologous series of complexes reflecting these strengths. dtic.mil
In the context of disulfide-containing systems, research on redox-responsive polymer particles cross-linked with disulfide moieties has shown that incorporating the disulfide into a constrained environment can enhance its electrochemical reversibility. nih.gov Compared to a small-molecule disulfide analogue in solution, the polymer-grafted disulfide exhibited a 30% reduction in the cyclic voltammetry peak separation, indicating improved electrochemical kinetics. nih.gov This suggests that coordinating this compound to a metal center could similarly influence its redox behavior, potentially leading to more reversible electrochemical processes.
Table 2: Electrochemical Data for a Disulfide-Containing System
| System | Reduction Peak Potential (Ep,r) vs Ag/Ag+ | Oxidation Peak Potential (Ep,o) vs Ag/Ag+ | Key Finding | Reference |
|---|---|---|---|---|
| bis(5-ethylamino-l,3,4-thiadiazol-2-yl) disulfide (small molecule) | -0.79 V | -0.39 V | Baseline electrochemical behavior. | nih.gov |
| Disulfide cross-linked poly(glycidyl methacrylate) particles | Not specified | Not specified | Improved electrochemical reversibility (30% reduction in peak spacing) compared to the small molecule. | nih.gov |
Catalytic Applications of this compound Metal Complexes
The unique electronic and steric properties imparted by phosphine and disulfide-containing ligands suggest that metal complexes of this compound could have significant potential in various catalytic applications.
Potential in Homogeneous Catalysis
Phosphine ligands are cornerstones of homogeneous catalysis, valued for their ability to tune the electronic and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. rsc.org Main group element-containing ligands, such as phosphines, can furnish transition metals with properties not easily achieved with standard organic ligands, leading to remarkable catalytic activity and novel molecular transformations. rsc.org
The presence of both soft phosphine donors and a redox-active disulfide bridge in this compound makes it an intriguing ligand for catalysis. The phosphine groups can provide strong coordination to the metal center, while the disulfide moiety could potentially participate in the catalytic cycle through redox processes or by influencing the electronic structure of the metal. Transition metal complexes featuring multidentate ligands that stabilize M-E bonds (where E is a main group element) have shown promise in various catalytic reactions. nih.gov While direct catalytic applications of this compound complexes are not yet widely reported, the principles of ligand design in homogeneous catalysis suggest a high potential for such systems.
Electrocatalytic Applications (e.g., CO2 Reduction)
The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a greenhouse gas into valuable fuels and chemical feedstocks. researchgate.net Homogeneous electrocatalysts, particularly those based on rhenium and other transition metals, have been extensively studied for this purpose. researchgate.netnih.gov The catalytic activity of these complexes is highly dependent on the nature of the ligands. nih.gov
For example, in fac-Re(bpy)(CO)3Cl type complexes, modifying the bipyridine (bpy) ligand can significantly improve the catalytic performance for CO2 reduction to carbon monoxide (CO). nih.govcapes.gov.br The complex Re(bipy-tBu)(CO)3Cl, with di-tert-butyl-bipyridine, shows enhanced catalytic activity compared to the unsubstituted analogue. nih.govcapes.gov.br This complex exhibits two one-electron reductions, and under a CO2 atmosphere, the second reduction wave shows a large catalytic current enhancement, indicating its role in the catalytic cycle. nih.govcapes.gov.br Bulk electrolysis of this complex has demonstrated a high Faradaic efficiency for CO production, reaching 99 ± 2% in acetonitrile. nih.govcapes.gov.br
Table 3: Electrocatalytic Data for a Rhenium-based CO2 Reduction Catalyst
| Catalyst | First Reduction Potential (vs SCE) | Second Reduction Potential (vs SCE) | Faradaic Efficiency for CO (ηCO) | Reference |
|---|---|---|---|---|
| Re(bipy-tBu)(CO)3Cl | -1445 mV (reversible) | -1830 mV (irreversible, catalytic under CO2) | 99 ± 2% | nih.govcapes.gov.br |
Advanced Spectroscopic and Structural Characterization Techniques for Tetramethylbiphosphine Disulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of tetramethylbiphosphine disulfide, offering detailed information about its carbon and phosphorus environments.
The NMR spectra of this compound are distinguished by their relative simplicity, which reflects the symmetry of the molecule. In ¹³C NMR spectroscopy, the four methyl groups are chemically equivalent, typically resulting in a single resonance signal. chemicalbook.comnih.gov Similarly, the two phosphorus atoms are equivalent, giving rise to a single peak in the ³¹P NMR spectrum. chemicalbook.comnih.gov
The analysis of chemical shifts provides crucial data on the electronic environment of the nuclei. For ³¹P NMR, the chemical shift is indicative of the oxidation state and coordination of the phosphorus atom. Solid-state ³¹P NMR studies have provided detailed information on the phosphorus chemical shift tensors, which describe the orientation dependence of the chemical shift. dntb.gov.uaglobalauthorid.com
Table 5.1: NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Coupling Information |
|---|---|---|
| ¹³C | Data not explicitly found in search results | Expected to show P-C coupling |
To probe the three-dimensional structure and molecular dynamics of this compound, advanced solid-state NMR techniques are particularly valuable. ipb.ptresearchgate.net Techniques such as single-crystal ³¹P NMR and dipolar-chemical shift NMR have been employed to characterize the phosphorus chemical shift and ³¹P-³¹P spin-spin coupling tensors. globalauthorid.com
These experiments provide data on the orientation of the chemical shift tensor in the molecular frame of reference. dntb.gov.ua For instance, studies have determined the principal components of the phosphorus chemical shift tensor, revealing that the most shielded component (δ₃₃) is oriented approximately perpendicular to the P-P bond. dntb.gov.ua Such data, often correlated with ab initio calculations, are instrumental in defining the conformational preferences and the nature of the phosphorus-phosphorus bond in the solid state. globalauthorid.com
Mass Spectrometry
Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, confirming its identity and structural integrity.
Under Electron Ionization (EI) conditions, this compound undergoes predictable fragmentation, providing a characteristic mass spectrum. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 186 amu). nist.govnist.gov
The fragmentation pathway is dominated by the cleavage of the P-P and P-S bonds. Key fragment ions observed in the EI mass spectrum help to piece together the molecular structure. A prominent peak often corresponds to the loss of a sulfur atom or the cleavage of the central P-P bond.
Table 5.2: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 186 | [C₄H₁₂P₂S₂]⁺ (Molecular Ion) |
| 171 | [(M - CH₃)]⁺ |
Source: Data derived from NIST Mass Spectrometry Data Center. nih.govnist.gov
The fragmentation begins with the formation of the molecular ion. Subsequent fragmentation can involve the loss of a methyl group (CH₃) to form the ion at m/z 171, or symmetrical cleavage of the P-P bond to yield the dimethylphosphinothioyl cation at m/z 93.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which serves to confirm its elemental composition. shimadzu.com The calculated monoisotopic mass of this compound (C₄H₁₂P₂S₂) is 185.98556673 Da. nih.gov HRMS can measure this mass with high accuracy (typically within 5 ppm), allowing for the unambiguous determination of the molecular formula and distinguishing it from other potential compounds with the same nominal mass. This capability is crucial for verifying the purity and identity of the compound in complex samples. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups and characterize the bonding within the this compound molecule. nih.gov The spectra exhibit characteristic absorption bands corresponding to the vibrational modes of the P=S, P-C, and C-H bonds. nih.gov
The P=S stretching vibration is a particularly diagnostic feature, typically appearing in the region of 600-800 cm⁻¹. The P-C bond vibrations and the various C-H stretching and bending modes of the methyl groups also provide key structural information.
Table 5.3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| P=S Stretch | ~616 | IR/Raman |
| P-C Stretch | 700 - 850 | IR/Raman |
| C-H Stretch (asymmetric/symmetric) | 2900 - 3000 | IR/Raman |
Note: The listed frequencies are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
The presence of a center of symmetry in the molecule influences the IR and Raman activities of its vibrational modes (the rule of mutual exclusion), and a combined analysis of both spectra provides a more complete picture of the molecular vibrations.
X-ray Diffraction Crystallography
For this compound, single-crystal XRD analysis reveals the exact spatial arrangement of the phosphorus, sulfur, and carbon atoms. creative-biostructure.comnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision. mdpi.com The resulting structural data are crucial for understanding the molecule's steric and electronic properties.
Table 2: Illustrative Bond Parameters for the P-S-S-P Moiety from X-ray Crystallography
| Parameter | Typical Value |
| P-S Bond Length | ~2.0 - 2.1 Å |
| S-S Bond Length | ~2.1 - 2.2 Å |
| P-S-S Bond Angle | ~100° - 110° |
| P-S-S-P Torsional Angle | Varies depending on crystal packing |
Note: These are representative values and can vary slightly between different crystallographic studies.
Complementary Spectroscopic Methods for Solution-Phase Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques in solution offer insights into its behavior and properties in a different environment.
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.comyoutube.com In this compound, the chromophores, or light-absorbing parts of the molecule, include the P=S and S-S bonds. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (such as non-bonding 'n' or pi 'π' orbitals) to higher energy anti-bonding orbitals (σ* or π*). youtube.comyoutube.com The resulting spectrum can provide information about the electronic structure of the molecule.
Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. mit.edu This technique is particularly useful for chiral molecules, or molecules that are not superimposable on their mirror image. While this compound itself is not chiral, it can become so upon coordination to a chiral center or in a chiral environment. The disulfide bond itself can be a source of a CD signal. nih.gov The CD spectrum can provide detailed information about the conformation and electronic structure of the disulfide linkage. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species, include free radicals, which are often formed as transient intermediates in chemical reactions. The ability of EPR to detect and characterize these short-lived radical intermediates makes it an invaluable tool for elucidating reaction mechanisms. In the context of this compound, EPR spectroscopy can provide crucial insights into the structure and electronic properties of its radical intermediates that may form during various chemical processes, such as oxidation, reduction, or thermal decomposition.
The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels. The precise magnetic field and microwave frequency at which this resonance occurs are characteristic of the radical species and its environment.
The EPR spectrum provides key parameters that aid in the identification and characterization of radical intermediates. These include the g-value, hyperfine coupling constants (A), and signal multiplicity.
g-Value: The g-value, or g-factor, is a dimensionless quantity that is determined by the electronic structure of the radical. It is analogous to the chemical shift in NMR. For organic radicals, the g-value is typically close to that of the free electron (g ≈ 2.0023). Deviations from this value provide information about the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is localized. For instance, radicals with significant spin density on heavier atoms like sulfur will exhibit larger g-value shifts. In the case of a disulfide radical anion, g-values are expected to be anisotropic, with principal values that can deviate significantly from the free-electron value, for instance, with calculated values of g₁ = 2.023, g₂ = 2.015, and g₃ = 2.002 for a putative disulfide radical anion in a biological system. nih.gov
Hyperfine Coupling: Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (with non-zero nuclear spin, such as ¹H, ³¹P, ¹³C, and ¹⁴N). This interaction splits the EPR signal into multiple lines (a multiplet). The magnitude of the splitting is given by the hyperfine coupling constant (A), which is proportional to the probability of finding the unpaired electron at the position of the interacting nucleus. Thus, hyperfine coupling provides a detailed map of the unpaired electron spin density distribution within the radical. For a radical intermediate of this compound, significant hyperfine coupling would be expected with the ³¹P nuclei (I = 1/2) and the ¹H nuclei of the methyl groups.
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the EPR parameters (g-values and hyperfine coupling constants) of radical species. researchgate.netnih.gov These calculations can aid in the interpretation of experimental EPR spectra and the identification of unknown radical intermediates. For instance, DFT calculations have been successfully employed to predict the hyperfine structure of EPR spectra for various radicals, including those containing fluorine. nih.gov Similar computational studies could be applied to the potential radical intermediates of this compound to predict their EPR spectra and facilitate their experimental detection and characterization.
Advanced Data Processing and Chemometric Methods in Spectroscopic Analysis
The spectroscopic analysis of complex chemical systems, including industrial organophosphorus compounds, often yields large and complex datasets. epa.gov Advanced data processing and chemometric methods are essential for extracting meaningful chemical information from this data. Chemometrics applies mathematical and statistical methods to chemical data to enhance the understanding of chemical systems, correlate quality parameters to analytical data, and build predictive models for various properties. These techniques are particularly valuable when applied to spectroscopic data from techniques like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
For a compound like this compound, chemometric analysis of its spectroscopic data can provide a wealth of information that might not be apparent from a simple visual inspection of the spectra. Common chemometric methods include Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and various classification algorithms.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for data exploration and dimensionality reduction. PCA transforms the original set of correlated variables (e.g., absorbance at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data. By plotting the scores of the samples on the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. For instance, PCA has been successfully used in combination with Raman spectroscopy and hierarchical clustering analysis (PCA-HCA) to distinguish between different grades of phosphorite samples based on their spectral differences. mdpi.com In the context of this compound, PCA could be used to:
Discriminate between batches of the compound based on subtle variations in their vibrational spectra, potentially related to purity or crystalline form.
Monitor the degradation or transformation of the compound over time or under different conditions by tracking the trajectory of the sample scores in the PCA plot.
Identify spectral regions that are most influential in differentiating between samples.
Partial Least Squares (PLS) Regression is a supervised method used to build a predictive model between a set of predictor variables (X-matrix, e.g., the vibrational spectrum) and a set of response variables (Y-matrix, e.g., concentration, purity, or other quality parameters). PLS is particularly useful when the predictor variables are highly correlated, as is the case with spectroscopic data. For example, FT-Raman spectroscopy coupled with PLS has been used for the rapid quantitative analysis of organophosphorus pesticide formulations. irdg.org In a similar vein, a PLS model could be developed to quantify the concentration of this compound in a mixture or to predict a specific property of the compound based on its vibrational spectrum.
The table below illustrates a hypothetical application of PLS regression for the quantitative analysis of this compound using Raman spectroscopy.
| Sample ID | Known Concentration (%) | Predicted Concentration (%) (PLS Model) | Residual (%) |
| TMBPDS-01 | 100.0 | 99.8 | 0.2 |
| TMBPDS-02 | 98.5 | 98.7 | -0.2 |
| TMBPDS-03 | 95.2 | 95.1 | 0.1 |
| TMBPDS-04 | 90.8 | 91.0 | -0.2 |
| TMBPDS-05 | 85.3 | 85.5 | -0.2 |
Interactive Data Table: Hypothetical PLS Regression Results for this compound Analysis
Other chemometric techniques that could be applied to the spectroscopic analysis of this compound include:
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A supervised classification method that can be used to build a model to discriminate between different classes of samples (e.g., pure vs. impure, stable vs. degraded). OPLS-DA has been shown to provide better classification than PCA for phosphorite samples. mdpi.com
Multivariate Curve Resolution (MCR): This method can be used to resolve the spectral contributions of individual components in a mixture, even when the pure component spectra are unknown. This would be particularly useful for studying reaction kinetics or degradation pathways involving this compound.
The application of these advanced data processing and chemometric methods can significantly enhance the information obtained from the spectroscopic analysis of this compound, enabling more robust quality control, process monitoring, and mechanistic studies.
Theoretical and Computational Chemistry Studies on Tetramethylbiphosphine Disulfide
Electronic Structure Calculations Using Density Functional Theory (DFT)
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like tetramethylbiphosphine disulfide. Among the most widely used methods is Density Functional Theory (DFT), which allows for the accurate calculation of electronic structure and related properties, offering deep insights that complement experimental findings.
Geometry Optimization and Molecular Orbital Analysis
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy structure. For this compound, DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. A recent study utilized a composite approach where initial geometries were optimized using fast semi-empirical quantum mechanical (SQM) methods like GFN2-xTB, followed by refinement at a higher level of theory. rsc.orgrsc.org
One of the primary goals of these calculations is to understand the electronic landscape of the molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
In the context of predicting the behavior of this compound, such as in mass spectrometry experiments, the energy of the HOMO is a key parameter. It is computed using a QM calculation, typically at the DFT level, to help model the initial ionization event where an electron is removed from the molecule. rsc.orgresearchgate.net The specific DFT functional used for these calculations, such as ωB97X-3c, is chosen for its balance of computational efficiency and accuracy in describing the electronic structure. rsc.orgrsc.org
Table 1: Parameters from DFT-Based Geometry Optimization and Electronic Structure Analysis
| Calculated Parameter | Description | Relevance to this compound |
| Optimized Geometry | The lowest-energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Provides the fundamental 3D structure from which other properties are calculated. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability and is used to model ionization processes. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of chemical reactivity, stability, and electronic transitions. |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is also a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating chemical shifts. mdpi.comrsc.org This method computes the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental ³¹P NMR studies have been performed on this compound, specific computational studies reporting the ab initio calculation of its NMR chemical shifts are not prominent in the reviewed literature. mdpi.com For accurate predictions, the choice of DFT functional and basis set is critical, and results often require linear scaling to minimize systematic errors and achieve good agreement with experimental values. mdpi.comresearchgate.net
Similarly, the calculation of infrared (IR) frequencies relies on first computing the harmonic vibrational frequencies of the optimized molecular structure. mdpi.commdpi.com These calculations yield the energies of vibrational modes and their corresponding intensities. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. mdpi.com While experimental IR spectra for this compound are available, detailed computational studies presenting a full assignment of the vibrational modes based on DFT calculations were not identified in the searched literature. researchgate.net
Table 2: Computationally Derived Spectroscopic Parameters
| Spectroscopic Parameter | Computational Method | Information Provided |
| NMR Chemical Shifts (e.g., ³¹P, ¹H, ¹³C) | DFT with GIAO method | Predicts the positions of signals in NMR spectra, aiding in structure elucidation. mdpi.comrsc.org |
| IR Frequencies & Intensities | DFT (Harmonic Frequency Analysis) | Predicts the positions and relative intensities of absorption bands in the IR spectrum, corresponding to molecular vibrations. mdpi.commdpi.com |
Reaction Mechanism Predictions and Energy Landscapes
DFT calculations are instrumental in mapping out the potential energy surfaces (PES) of chemical reactions. This allows for the elucidation of reaction pathways, the identification of transient species like transition states, and the calculation of energy barriers that govern reaction rates.
Computational Elucidation of Reaction Pathways and Transition States
For this compound, computational methods have been applied to explore its fragmentation pathways, which are a form of disulfide transformation relevant to mass spectrometry. A recently developed program, QCxMS2, uses an automated reaction network discovery approach to simulate these processes. rsc.orgrsc.org This method starts with the ionized molecule and systematically explores possible bond-breaking, rearrangement, and fragmentation reactions. readthedocs.io
The process involves optimizing the geometries of various fragments and the transition states that connect them on the potential energy surface. rsc.org These calculations are typically performed with computationally efficient SQM methods and then refined at a more accurate DFT level. This "static" approach, focusing on stationary points on the PES, allows for the use of higher-level quantum chemical methods compared to methods based on molecular dynamics simulations. rsc.orgrsc.org
Barrier Heights and Rate Constants for Disulfide Transformations
Once the transition states are located, the energy difference between the reactant and the transition state, known as the reaction barrier or activation energy, can be calculated. This is a critical parameter for determining the feasibility and rate of a particular reaction step. In the QCxMS2 workflow, reaction barriers for the fragmentation of this compound are refined at the DFT level (e.g., using the ωB97X-3c functional) to ensure accuracy. rsc.orgresearchgate.net
These calculated barrier heights, along with vibrational frequency calculations, are then used within the framework of statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) quasi-equilibrium theory to predict the rate constants for each fragmentation step. rsc.org By simulating the competition between different reaction channels, this approach enables the prediction of a full mass spectrum, which shows improved accuracy over previous methods. rsc.orgrsc.org
Table 3: Parameters for Reaction Mechanism Prediction
| Calculated Parameter | Description | Relevance to this compound Transformations |
| Reaction Pathways | A series of elementary steps connecting reactants to products. | Elucidates the step-by-step mechanism of fragmentation. rsc.org |
| Transition State Structures | The highest energy point along a reaction coordinate, representing the "point of no return". | Key to understanding the mechanism and calculating the energy barrier. |
| Reaction Barrier Heights | The energy required to reach the transition state from the reactant state. | Determines the rate of a chemical reaction; lower barriers correspond to faster reactions. rsc.org |
| Rate Constants | A measure of the speed of a reaction. | Allows for the quantitative prediction of product distribution over time, as in a mass spectrum. rsc.org |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including their conformational changes and flexibility. nih.govatlantis-press.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
This technique is particularly useful for large, flexible molecules that may exist in multiple conformations. It allows researchers to explore the conformational landscape, identify the most stable conformers, and understand the transitions between them. However, for smaller, relatively rigid molecules, or for processes dominated by the breaking and forming of covalent bonds, methods based on stationary points on the potential energy surface are often more efficient. rsc.org
In the reviewed scientific literature, no specific studies employing molecular dynamics simulations to investigate the conformational flexibility of this compound were identified. The primary computational studies found for this molecule focused on its electronic structure and fragmentation mechanisms using DFT and related methods. rsc.orgrsc.org
Prediction of Ligand-Metal Interactions and Complex Stability
Theoretical and computational chemistry have become indispensable tools for predicting and understanding the interactions between ligands and metal centers, offering insights into the stability and reactivity of the resulting complexes. In the case of this compound, computational methods allow for a detailed examination of its coordination behavior, providing a molecular-level understanding that complements experimental findings. These studies are crucial for designing new catalysts and materials with tailored properties.
Binding Energy Calculations and Coordination Sphere Analysis
Binding energy calculations are a cornerstone of computational chemistry for quantifying the strength of the interaction between a ligand and a metal ion. These calculations, often performed using Density Functional Theory (DFT), can predict the thermodynamic stability of a metal complex. For complexes involving diphosphine disulfide ligands like this compound, DFT can be employed to determine the binding energies with various transition metals, helping to identify the most favorable metal-ligand combinations. The synergy between computational modeling and experimental analysis is critical for accelerating the discovery of stable and efficient materials. pitt.edu
| Parameter | Description | Typical Computational Method | Significance |
| Binding Energy | The energy released upon the formation of the metal-ligand bond, indicating complex stability. | Density Functional Theory (DFT) | Predicts the thermodynamic feasibility of complex formation. |
| Bond Lengths (M-S) | The calculated distance between the metal center and the coordinating sulfur atoms. | DFT, Ab initio methods | Provides insight into the strength and nature of the metal-ligand bond. |
| Coordination Number | The number of atoms directly bonded to the central metal ion. | Geometry Optimization | Defines the basic geometry and steric environment of the complex. |
| Secondary Sphere Interactions | Non-covalent interactions, such as hydrogen bonding, that influence the primary coordination sphere. | Quantum Mechanics/Molecular Mechanics (QM/MM) | Can fine-tune the electronic properties and reactivity of the metal center. nih.govrsc.org |
Role of Dispersion Forces in Diphosphine Disulfide Coordination
While electrostatic and orbital interactions are fundamental to the formation of coordination bonds, the role of dispersion forces (also known as London dispersion forces or van der Waals forces) is increasingly recognized as critical for the accurate description of ligand-metal interactions. rsc.org Dispersion forces are weak intermolecular attractions arising from temporary fluctuations in electron density. In large molecules like metal complexes with bulky ligands such as diphosphine disulfides, the cumulative effect of these forces can be substantial.
The inclusion of dispersion corrections in DFT calculations has become standard practice for obtaining accurate geometries and binding energies for transition metal complexes. These corrections account for the long-range electron correlation that gives rise to dispersion forces. Neglecting these forces can lead to an underestimation of the stability of the complex and inaccurate predictions of its structure. The interplay between dispersion, electrostatics, and orbital interactions ultimately determines the binding affinities and the potential utility of these complexes in applications like catalysis and materials science. rsc.org
Future Directions and Emerging Research Avenues for Tetramethylbiphosphine Disulfide
Integration with Sustainable Chemistry and Green Synthesis Initiatives
The principles of sustainable and green chemistry, which advocate for the reduction of hazardous substances and the use of energy-efficient processes, are guiding new research into the application of tetramethylbiphosphine disulfide. A key area of interest is its use as a stable, solid precursor for generating more reactive phosphorus compounds, thereby avoiding the handling of hazardous reagents. orgsyn.orgguidechem.com
Research has demonstrated that related diphosphine disulfides, such as the tetraphenyl derivative, can undergo reactions triggered by light (photoinduction) without the need for catalysts or additives. dntb.gov.ua This approach, which uses light as a "reagent," aligns with green chemistry principles by minimizing waste and avoiding the use of potentially toxic heavy metals. The potential to apply similar photoinduced, catalyst-free transformations to this compound presents a significant avenue for sustainable synthesis.
Furthermore, the phosphorus-sulfur (P=S) bond within this compound is central to its emerging role in catalytic cycles. nih.gov Researchers are investigating metal-free catalytic systems where the P(V)=S state of the disulfide can be reduced to a P(III) state, which then participates in synthetic transformations before being regenerated. nih.gov This catalytic turnover reduces the amount of phosphorus reagent required, a key principle of green chemistry.
Another aspect of sustainability involves creating materials that can be easily degraded or recycled. The incorporation of disulfide bonds into polymer backbones is a known strategy for creating chemically degradable polymers. nih.gov Future research could explore the use of this compound or its derivatives as building blocks for new types of degradable materials, contributing to a circular economy.
Development of New Catalytic Systems for Organic Transformations
This compound is a key precursor for synthesizing various organophosphorus compounds that are crucial as ligands in transition metal catalysis. orgsyn.org Its desulfurization leads to the formation of bidentate phosphine (B1218219) ligands like tetramethylethylenediphosphine, which is recognized as a powerful chelating agent for metal catalysts. orgsyn.org The development of efficient and selective methods to convert the disulfide into these valuable ligands is an ongoing area of research.
Recent studies have shown that diphosphine disulfides can participate directly in catalytic reactions. For instance, rhodium-catalyzed reactions involving the addition of diphosphine disulfides to aldehydes, ketones, and dienes have been reported, opening up new pathways for synthesizing complex organophosphorus compounds. acs.org
Moreover, the development of photocatalytic systems represents a novel frontier. Photoinduced reactions of similar diphosphine disulfides have been shown to achieve the bisphosphinylation of alkenes and alkynes. dntb.gov.ua This method creates two new carbon-phosphorus bonds in a single step, offering an efficient route to valuable vicinal bis(phosphine) compounds, which are important ligands in catalysis. researchgate.net Exploring the scope of these photocatalytic reactions with this compound is a promising research direction.
A summary of relevant catalytic applications is presented below:
| Catalytic Application | Precursor/Reactant | Resulting Product/System | Research Focus |
| Ligand Synthesis | This compound | Tetramethylethylenediphosphine | Development of powerful chelating agents for catalysts. orgsyn.org |
| Rhodium Catalysis | Diphosphine disulfides | Dialkyl(heteroaryl)phosphine sulfides | Synthesis of diverse phosphine compounds for various applications. researchgate.net |
| Photocatalysis | Tetraphenyldiphosphine disulfide | vic-1,2-bisphosphinoalkenes | Catalyst-free synthesis of important transition-metal ligands. dntb.gov.ua |
| P(III)/P(V)=S Catalysis | Phosphine Sulfides | Desulfurized organic molecules | Metal-free catalytic desulfurization via radical processes. nih.gov |
Exploration in Advanced Functional Materials
The disulfide bond itself is a functional group of interest for creating "smart" or responsive materials. The ability to incorporate disulfide units into polymer chains opens the door to creating degradable polyolefins. nih.gov While research has focused on other disulfide-containing molecules for this purpose, the principles could be extended to derivatives of this compound. Such materials could be designed to break down under specific chemical triggers, which is highly desirable for applications in biomedicine and for reducing plastic waste. nih.gov
The broader field of advanced functional materials continuously seeks novel molecules to create materials with enhanced chemical and physical properties. wiley.comresearchgate.net Organophosphorus compounds, derived from precursors like this compound, are used to create materials with specific electronic, optical, or thermal properties. Future research will likely focus on the synthesis of new polymers and composite materials incorporating the dimethylphosphine (B1204785) sulfide (B99878) moiety to leverage these properties.
Interdisciplinary Research with Physical Chemistry and Materials Engineering
The future development of this compound applications lies at the intersection of several scientific disciplines, particularly physical chemistry and materials engineering.
From a physical chemistry perspective, understanding the fundamental mechanisms of reactions involving this compound is crucial. For example, the study of photoinduced reactions involves understanding the photophysical processes of light absorption, energy transfer, and bond cleavage. dntb.gov.ua Similarly, elucidating the radical-based mechanisms of P(III)/P(V)=S catalytic cycles requires detailed kinetic and computational studies to optimize reaction conditions and efficiency. nih.gov The physical properties of the compound, such as its electronic structure and bond energies, are fundamental to predicting its reactivity and behavior in different chemical environments.
Materials engineering provides the framework for translating the chemical properties of this compound into practical devices and materials. Its application as a battery additive, for instance, requires engineering the electrolyte composition and cell architecture to maximize its beneficial effects on performance and longevity. If used to create degradable polymers, materials engineers would focus on processing the material, characterizing its mechanical properties (like strength and toughness), and understanding its degradation profile under various conditions. nih.gov This interdisciplinary approach ensures that the molecular-level advantages of the compound are effectively translated into functional, real-world applications.
Q & A
Q. What isotopic labeling techniques are used to study reaction mechanisms involving this compound?
- Methodological Answer : C or S isotopic labeling, combined with high-resolution MS/MS, traces sulfur migration pathways. For example, C-labeled methyl groups in [(CH)P(S)] reveal spin delocalization patterns in redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
